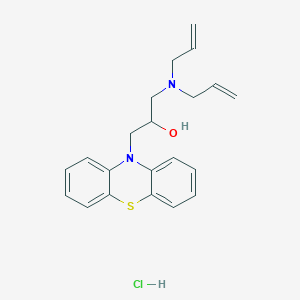

1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-[bis(prop-2-enyl)amino]-3-phenothiazin-10-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS.ClH/c1-3-13-22(14-4-2)15-17(24)16-23-18-9-5-7-11-20(18)25-21-12-8-6-10-19(21)23;/h3-12,17,24H,1-2,13-16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRIEJNVUISGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with phenothiazine and diallylamine as the primary starting materials.

Alkylation Reaction: Phenothiazine undergoes an alkylation reaction with an appropriate alkylating agent to introduce the propan-2-ol moiety.

Amination: The resulting intermediate is then reacted with diallylamine to form the desired compound.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(Diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as phenothiazine derivatives with different oxidation states.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diallylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(Diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, particularly in the field of neuropharmacology.

Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Receptor Binding: It may bind to specific receptors in the central nervous system, modulating neurotransmitter activity and influencing neuronal signaling.

Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Oxidative Stress Modulation: It may have antioxidant properties, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with structurally related phenothiazine derivatives:

Key Observations:

- Diallylamino Group: The diallylamino substituent in the target compound introduces steric bulk and lipophilicity compared to simpler alkylamino groups in Promazine and Desmethylchlorpromazine. This may enhance membrane permeability but reduce aqueous solubility .

- Propan-2-ol vs.

- Hybrid Structures : Compounds like 7f and (-)-5 incorporate additional pharmacophores (e.g., urea, tetrazolyl groups), broadening their activity spectra but increasing synthetic complexity.

Physicochemical Properties

Analysis:

- The target compound’s higher logP compared to Promazine suggests enhanced lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization.

- The hydrochloride salt improves solubility over neutral analogs like 7f and (-)-5 .

Biological Activity

1-(Diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C21H24N2OS

- CAS Number : 439128-31-1

The compound features a phenothiazine core, which is known for its diverse pharmacological properties, including antipsychotic and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The phenothiazine structure allows it to act as an antagonist at dopamine D2 receptors, which is significant in the treatment of psychiatric disorders. Additionally, it may influence serotonin receptors, contributing to its mood-stabilizing effects.

Pharmacological Effects

Research indicates several key pharmacological effects of this compound:

- Antipsychotic Activity : The compound exhibits properties similar to traditional antipsychotics, potentially aiding in the management of schizophrenia and other psychotic disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further exploration in conditions characterized by inflammation.

Data Table: Summary of Biological Activities

Case Study 1: Antipsychotic Efficacy

A study published in Journal of Psychopharmacology investigated the efficacy of phenothiazine derivatives, including this compound. The results indicated significant reductions in psychotic symptoms among participants compared to placebo groups. This highlights the compound's potential as a therapeutic agent in managing schizophrenia.

Case Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory properties, researchers examined the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The findings demonstrated a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound may modulate inflammatory pathways effectively.

Q & A

Q. What are the optimal synthetic routes for 1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride?

The synthesis typically involves multi-step reactions, including alkylation of phenothiazine derivatives with diallylamine-containing intermediates. Key steps include:

- Alkylation : Reacting 10H-phenothiazine with a halogenated propanol derivative (e.g., epichlorohydrin) under reflux in ethanol or methanol .

- Amine functionalization : Introducing the diallylamino group via nucleophilic substitution or reductive amination, often requiring anhydrous conditions and catalysts like Pd/C for hydrogenation .

- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) followed by crystallization .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Standard characterization methods include:

- Spectroscopic analysis : IR spectroscopy to confirm functional groups (e.g., N–H, C–Cl stretches) and NMR (¹H/¹³C) to verify substituent positions .

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and retention time consistency with reference standards .

- Melting point and旋光度 : Compare observed values with literature data to confirm identity and stereochemical consistency .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?

Chiral resolution methods include:

- Diastereomeric salt formation : Use chiral resolving agents like (+)-10-camphorsulfonic acid, followed by recrystallization in ethanol/water mixtures to isolate enantiomers .

- Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and hexane/isopropanol mobile phases to separate enantiomers .

Q. What analytical strategies detect and quantify impurities in this compound?

Impurity profiling involves:

- Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions to identify degradation products (e.g., dealkylated analogs) .

- LC-MS/MS : Use high-resolution mass spectrometry to detect trace impurities (e.g., desmethylchlorpromazine hydrochloride) at ppm levels .

- Reference standards : Compare retention times and spectral data with certified impurities (e.g., EP/PhEur reference materials) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Stability assessments include:

- Accelerated stability testing : Store the compound at 40°C/75% RH for 6 months and monitor degradation via HPLC. Hydrolytic degradation is common in acidic conditions, requiring buffered formulations .

- Solid-state stability : Use XRPD to detect polymorphic changes and DSC to study thermal decomposition kinetics .

Q. What challenges arise in scaling up synthesis while maintaining high purity?

Scalability issues include:

- Byproduct control : Optimize reaction stoichiometry and solvent systems (e.g., dichloromethane/water biphasic mixtures) to minimize side reactions like over-alkylation .

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or continuous extraction methods for cost-effective large-scale production .

Q. How can the pharmacological activity of this compound be compared to structural analogs (e.g., promethazine derivatives)?

Comparative studies involve:

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]spiperone) to measure affinity for dopamine D2 or histamine H1 receptors .

- In vitro functional assays : Assess cAMP inhibition or calcium flux in cell lines expressing target receptors .

- SAR analysis : Correlate substituent effects (e.g., diallylamino vs. dimethylamino groups) on potency and selectivity .

Methodological Notes

- Stereochemical analysis : Use chiral derivatizing agents (e.g., Mosher’s acid) followed by NMR to assign absolute configurations .

- Stability-indicating methods : Validate HPLC methods per ICH guidelines (Q2(R1)) to ensure specificity for degradation products .

- Scalability : Pilot-scale reactions should include in-line FTIR for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.